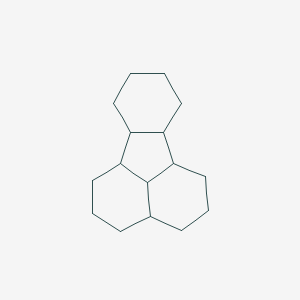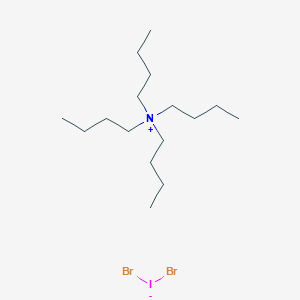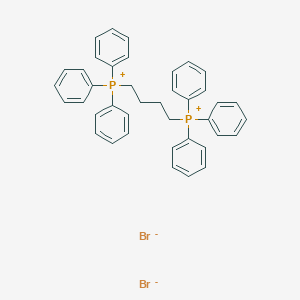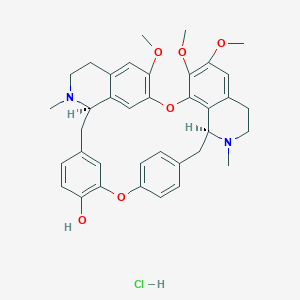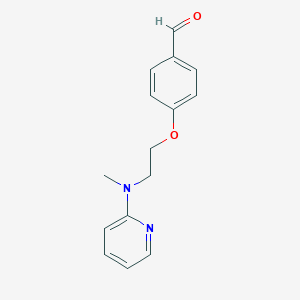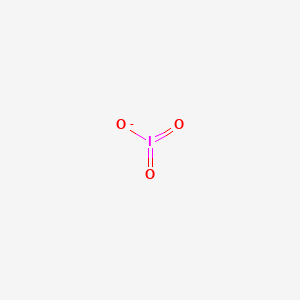
Iodate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodate is a chemical compound that is commonly used in scientific research applications. It is a salt of iodic acid and has the chemical formula IO3-. This compound is a strong oxidizing agent and is used in various chemical reactions.
Scientific Research Applications
Environmental Protection and Health Studies
Iodate plays a significant role in environmental and human health research. Its complex biogeochemical cycling, involving multiple oxidation states and inorganic/organic species, makes it a subject of study in areas like environmental protection, global hydrologic processes, and nuclear nonproliferation. Research conducted on the sorption and transport behavior of this compound in sediments at sites like the Savannah River and Hanford Sites has provided insights into the geochemical cycling of iodine in the environment, essential for risk assessment in areas affected by nuclear activities (Hu, Zhao, Moran, & Seaman, 2005).
Agriculture and Plant Health
In agriculture, this compound has been found to improve plant health under stress conditions. A study on lettuce plants demonstrated that this compound application can enhance foliar biomass, antioxidant response, and accumulation of phenolic compounds, which are protective against salinity stress (Blasco, Leyva, Romero, & Ruiz, 2013).
Radiopharmaceuticals Safety
In the field of medicine, particularly radiopharmaceuticals, this compound is used in diagnostics for various diseases. A method to assess the safety and resilience in the production processes of radiopharmaceuticals, where sodium this compound is used for diagnosing thyroid dysfunctions, has been developed (Grecco, Vidal, Santos, & Carvalho, 2012).
Environmental Remediation
Research on this compound incorporation in calcite for environmental remediation of radioiodine-contaminated sites has been significant. Understanding the incorporation mechanisms of this compound in calcite is crucial for developing strategies for environmental cleanup, especially in areas like the Hanford Site (Kerisit et al., 2018).
Bioreduction Studies
Studies on the bioreduction behavior of this compound in sediment microcosms are crucial for understanding the environmental fate of iodine-129, a high-yield fission product formed in nuclear reactors. This research is vital for managing radioactive waste and contaminated land (Guido-Garcia et al., 2015).
Analytical Chemistry
In analytical chemistry, novel methods for this compound determination using quantum dots as fluorescence probes have been developed, contributing to more accurate and sensitive detection techniques (Tang et al., 2010).
Public Health Policies
Research on this compound's role in public health has led to significant policy decisions, such as the use of iodinated oil to prevent and treat iodine deficiency, which causes fetal brain damage and mental retardation. This research was instrumental in the creation of the National Program for the Control of Endemic Goiter and Cretinism in Peru, achieving virtual elimination of iodine deficiency by 1995 (Pretell, 2017).
Food Technology
This compound's role in food technology, especially regarding its use in iodine fortification programs, has been extensively studied. Issues associated with iodine fortification, such as the impact on food characteristics and stability, are crucial areas of research (Winger, König, & House, 2008).
Atmospheric Chemistry
In atmospheric chemistry, this compound's presence in rain, snow, and aerosols has been investigated to understand iodine speciation in the troposphere. This research is essential for a comprehensive understanding of the iodine cycle in our environment (Gilfedder et al., 2008).
properties
CAS RN |
15454-31-6 |
|---|---|
Molecular Formula |
IO3(−) IO3- |
Molecular Weight |
174.903 g/mol |
IUPAC Name |
iodate |
InChI |
InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4)/p-1 |
InChI Key |
ICIWUVCWSCSTAQ-UHFFFAOYSA-M |
SMILES |
[O-]I(=O)=O |
Canonical SMILES |
[O-]I(=O)=O |
Other CAS RN |
15454-31-6 |
synonyms |
Iodate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



